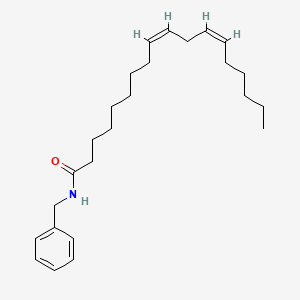

N-benzyllinoleamide

説明

N-Benzyllinoleamide is an organic compound with the molecular formula C₂₅H₃₉NO and a molecular weight of 369.58 g/mol . It is a derivative of linoleic acid, where the carboxyl group is replaced by a benzylamide group. This compound is known for its various biological activities, including anti-inflammatory and anti-fatigue properties .

準備方法

Synthetic Routes and Reaction Conditions: N-Benzyllinoleamide can be synthesized through the reaction of linoleic acid with benzylamine. The reaction typically involves the activation of the carboxyl group of linoleic acid, followed by nucleophilic substitution with benzylamine. Common reagents for this activation include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moiety. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Benzylamine in the presence of a base like triethylamine.

Major Products:

Oxidation: Epoxides or diols, depending on the reaction conditions.

Reduction: Saturated amides.

Substitution: Various substituted amides depending on the nucleophile used.

科学的研究の応用

化学: アミド結合の形成と反応を研究するためのモデル化合物として使用されています。

生物学: 炎症や疲労に関連するものを含む、生物学的経路の調節における役割について調査されています。

医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について研究されています。

作用機序

N-ベンジルリノールアミドは、主に可溶性エポキシドヒドロラーゼ (sEH) の阻害を介してその効果を発揮します。この酵素は、多価不飽和脂肪酸から誘導されるエポキシドの代謝に関与しています。sEHを阻害することにより、N-ベンジルリノールアミドは、抗炎症作用や鎮痛作用を持つこれらのエポキシドのレベルを高めます。 この化合物は、酸化ストレスに対する細胞応答に関与する転写因子である核因子エリスロイド2関連因子2 (Nrf2) も活性化します .

類似化合物:

N-ベンジル-9,12-オクタデカジエナミド: 同様の生物活性を持つ、リノール酸の別の誘導体です。

リノールアミド: ベンジル基のない親化合物です。

ユニークさ: N-ベンジルリノールアミドは、可溶性エポキシドヒドロラーゼの阻害剤と核因子エリスロイド2関連因子2の活性化剤という二重の作用を持つため、ユニークです。 この二重機構は、強力な抗炎症作用と鎮痛作用に貢献し、治療用途の有望な候補となっています .

類似化合物との比較

N-Benzyl-9,12-octadecadienamide: Another derivative of linoleic acid with similar biological activities.

Linoleamide: The parent compound without the benzyl group.

Macamide: A related compound found in Lepidium meyenii (maca) with similar anti-fatigue properties.

Uniqueness: N-Benzyllinoleamide is unique due to its dual action as an inhibitor of soluble epoxide hydrolase and an activator of nuclear factor erythroid 2-related factor 2. This dual mechanism contributes to its potent anti-inflammatory and analgesic effects, making it a promising candidate for therapeutic applications .

生物活性

N-Benzyllinoleamide is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-inflammatory, antimicrobial, and potential antiviral properties, supported by various studies and case reports.

Chemical Structure and Synthesis

This compound is derived from linoleic acid and is characterized by the presence of a benzyl group attached to the nitrogen atom of the amide functional group. The synthesis typically involves the reaction of linoleic acid derivatives with benzylamine under specific conditions to yield this compound.

1. Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound. For instance, a study demonstrated that this compound significantly inhibited carrageenan-induced rat paw edema, achieving an inhibition rate of approximately 94.69% at 1 hour post-administration. This suggests a potent anti-inflammatory effect that could be beneficial in treating inflammatory conditions.

| Time (h) | Inhibition Rate (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

The mechanism behind this activity may involve the modulation of pro-inflammatory cytokines and mediators, although further research is needed to elucidate the exact pathways involved.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for different bacterial strains are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

These findings indicate that this compound is particularly effective against E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent.

3. Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral activity, particularly against H1N1 influenza virus strains. The binding affinity of this compound to neuraminidase was measured at approximately -6.6 kcal/mol, suggesting a strong interaction that could inhibit viral replication.

Case Studies and Research Findings

A notable case study involving this compound examined its effects on cell lines infected with H1N1 virus, where it was observed to reduce viral load significantly compared to untreated controls. This reinforces its potential as an antiviral therapeutic agent.

4. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Anti-inflammatory : Inhibition of NF-kB signaling pathway.

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Antiviral : Inhibition of viral neuraminidase activity.

特性

IUPAC Name |

(9Z,12Z)-N-benzyloctadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWLCIANOBCQGW-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18286-71-0 | |

| Record name | N-Benzyl-linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018286710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-LINOLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4OF5ZU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the potential benefits of N-benzyllinoleamide related to exercise performance?

A1: Research suggests that this compound might have anti-fatigue properties, specifically in the context of exercise. A study using a mouse model demonstrated that administration of this compound could prolong exhaustive swimming time. [] This effect was linked to modulated energy metabolism, including increased liver glycogen and non-esterified fatty acid levels, as well as reduced lactic acid, blood ammonia, and lactate dehydrogenase levels after exercise. [] Additionally, the compound appears to improve antioxidant status, as evidenced by decreased malondialdehyde content and increased superoxide dismutase and glutathione peroxidase activities in the brain, muscle, and liver of mice subjected to swimming exercises. []

Q2: Does this compound interact with the endocannabinoid system?

A2: Yes, this compound exhibits moderate binding affinity for the cannabinoid CB1 receptor (Ki = 0.48 μM). [] Furthermore, it demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) and potently inhibits anandamide cellular uptake. [] This suggests that this compound might exert some of its effects through modulation of the endocannabinoid system.

Q3: What are the implications of this compound's interaction with the endocannabinoid system?

A3: While more research is needed, the interaction of this compound with the endocannabinoid system could be relevant for its potential therapeutic applications. The endocannabinoid system is involved in various physiological processes, including pain modulation, mood regulation, and immune responses. [] Targeting this system with compounds like this compound could offer novel therapeutic strategies for conditions related to these processes.

Q4: Are there any analytical methods available to identify and quantify this compound in Maca samples?

A4: Yes, several analytical methods have been developed to identify and quantify this compound in Maca samples. High-performance liquid chromatography coupled with ultraviolet and mass spectrometry (HPLC-UV-MS/MS) has been successfully employed for this purpose. [, ] This technique enables the separation, identification, and quantification of this compound and other macamides present in complex plant matrices.

Q5: How do the levels of this compound vary among different Maca varieties?

A5: Research indicates that the concentration of macamides, including this compound, can vary significantly among different Maca varieties. For instance, a study comparing yellow, black, white, and purple Maca varieties found that yellow and black Maca had the highest concentrations of macamides, followed by white and purple Maca. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。